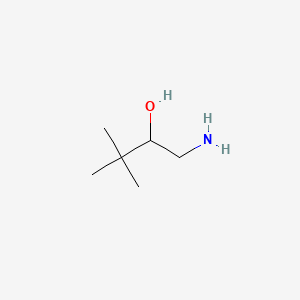

1-Amino-3,3-dimethylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROOIQLVYNCTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70489-63-3 | |

| Record name | 1-amino-3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (R)-1-Amino-3,3-dimethylbutan-2-ol from L-tert-leucine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral amino alcohols stand as indispensable building blocks. Their stereochemical configuration is frequently pivotal to the biological activity and specificity of therapeutic agents. Among these, (R)-1-amino-3,3-dimethylbutan-2-ol, also known as (R)-tert-leucinol, is of particular interest due to the steric influence of its bulky tert-butyl group, which can impart high levels of stereoselectivity in subsequent chemical transformations. This guide provides a comprehensive, field-proven methodology for the synthesis of (R)-1-amino-3,3-dimethylbutan-2-ol from the readily available and optically pure amino acid, L-tert-leucine. As your Senior Application Scientist, my objective is to not only furnish a detailed protocol but to also elucidate the underlying chemical principles and critical considerations that ensure a successful and reproducible synthesis.

Foundational Principles: The Reduction of Amino Acids

The conversion of an amino acid to its corresponding amino alcohol is a fundamental transformation in organic chemistry. The most direct route involves the reduction of the carboxylic acid functional group. However, the inherent stability of the carboxylate anion, formed by the deprotonation of the carboxylic acid by the amine within the same molecule (a zwitterion), renders it resistant to mild reducing agents.

This necessitates the use of a powerful hydride donor, with Lithium Aluminium Hydride (LiAlH₄) being the reagent of choice for this transformation. Its highly polarized Al-H bonds provide a potent source of nucleophilic hydride ions (H⁻) capable of reducing the carboxylate group to a primary alcohol. It is crucial to understand that milder reagents, such as sodium borohydride (NaBH₄), are insufficiently reactive to effect this reduction.

The reaction proceeds under anhydrous conditions due to the violent and exothermic reaction of LiAlH₄ with protic solvents like water and alcohols, which would consume the reagent and generate flammable hydrogen gas. Tetrahydrofuran (THF) is a common and suitable solvent for this reaction due to its ability to solvate the lithium cation and its relative inertness to the reducing agent.

Physicochemical Data Summary

A thorough understanding of the physical and chemical properties of both the starting material and the final product is paramount for successful execution and purification.

| Property | L-tert-leucine | (R)-1-Amino-3,3-dimethylbutan-2-ol |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₅NO |

| Molecular Weight | 131.17 g/mol [1] | 117.19 g/mol [2] |

| Appearance | White to off-white powder or crystals | Liquid or Solid or Semi-solid |

| Melting Point | ≥300 °C (lit.) | 30-34 °C (lit.) |

| Boiling Point | Not applicable | 70 °C/0.4 mmHg (lit.) |

| Optical Activity | [α]20/D −9.5°, c = 3 in H₂O | [α]26/D +37°, c = 1.5 in ethanol |

Experimental Workflow: From Amino Acid to Amino Alcohol

The synthesis of (R)-1-amino-3,3-dimethylbutan-2-ol from L-tert-leucine can be conceptualized as a three-stage process: reaction setup and execution, quenching of the reactive intermediates, and finally, purification of the desired product. Each stage requires meticulous attention to detail to ensure both safety and a high yield of the optically pure product.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the reduction of a similar amino acid, L-valine, and is directly applicable to L-tert-leucine.[3]

Materials:

-

L-tert-leucine (1.0 eq)

-

Lithium Aluminium Hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (for washing)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel (or a means for controlled solid addition)

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

Under a nitrogen atmosphere, carefully charge a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with LiAlH₄ (1.5 eq).

-

Add anhydrous THF to create a suspension. The volume of THF should be sufficient to ensure effective stirring (e.g., approximately 15 mL per gram of L-tert-leucine).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of L-tert-leucine:

-

Slowly and portion-wise, add L-tert-leucine (1.0 eq) to the stirred LiAlH₄ suspension. Caution: The addition is exothermic and will generate hydrogen gas. The rate of addition should be controlled to maintain the reaction temperature below 10 °C and to avoid excessive frothing.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) after careful quenching of a small aliquot.

-

-

Workup (Fieser Method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Crucial Quenching Sequence: With vigorous stirring, slowly and sequentially add the following:

-

Deionized water (x mL, where x is the mass of LiAlH₄ in grams used).

-

15% aqueous NaOH solution (x mL).

-

Deionized water (3x mL).

-

-

The addition of these reagents will be exothermic and will generate hydrogen gas. Ensure the rate of addition is slow enough to control the reaction.

-

After the additions are complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Filter the mixture through a Büchner funnel to remove the aluminum salts.

-

Wash the filter cake thoroughly with several portions of diethyl ether or THF to ensure complete recovery of the product.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude (R)-1-amino-3,3-dimethylbutan-2-ol can be purified by vacuum distillation to yield a colorless liquid or a low-melting solid.

-

Causality and Field-Proven Insights

-

Why an excess of LiAlH₄? An excess of the reducing agent is used to ensure the complete reduction of the carboxylic acid and to compensate for any reagent that may react with trace amounts of moisture.

-

The importance of the Fieser workup: This specific quenching procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid. Alternative quenching methods can lead to the formation of gelatinous precipitates that are very difficult to filter and can significantly complicate product isolation.

-

Solvent choice: THF is preferred over diethyl ether for the reaction itself due to its higher boiling point, allowing for the reaction to be conducted at reflux, which can increase the reaction rate. However, diethyl ether is an excellent solvent for washing the filter cake due to its lower boiling point, which facilitates its subsequent removal.

-

Stereochemical integrity: The reduction of the carboxylic acid to the primary alcohol does not affect the stereocenter at the alpha-carbon. Therefore, starting with optically pure L-tert-leucine will yield the corresponding optically pure (R)-1-amino-3,3-dimethylbutan-2-ol. The "L" and "R" designations change due to the Cahn-Ingold-Prelog priority rules, as the CH₂OH group has a higher priority than the COOH group.

Concluding Remarks

The synthesis of (R)-1-amino-3,3-dimethylbutan-2-ol from L-tert-leucine via LiAlH₄ reduction is a robust and reliable method that leverages a readily available chiral starting material. By understanding the potent reactivity of the reducing agent and adhering to a carefully controlled experimental protocol, particularly during the quenching step, researchers can consistently obtain this valuable chiral building block in high yield and optical purity. This guide, grounded in established chemical principles and practical experience, should serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

Drauz, K., Jahn, W., & Schwarm, M. (1995). Synthesis of (R)‐tert‐Leucinol by Classical Resolution of the Racemic Mixture. Chemistry – A European Journal, 1(8), 538–540. [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]

-

PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). L-tert-Leucine. Retrieved from [Link]

-

ChemBK. (2022, October 16). tert-leucine. Retrieved from [Link]

-

Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]

-

Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203. [Link]

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567–607. [Link]

Sources

(S)-1-Amino-3,3-dimethylbutan-2-ol physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-1-Amino-3,3-dimethylbutan-2-ol

Introduction: The Significance of a Chiral Synthon

(S)-1-Amino-3,3-dimethylbutan-2-ol is a chiral amino alcohol, a class of organic compounds that serve as high-value building blocks (synthons) in the chemical and pharmaceutical industries.[1] These molecules contain both an amine and a hydroxyl functional group, and their value is profoundly amplified when they possess a defined stereochemistry. The specific three-dimensional arrangement of atoms in a single enantiomer, such as the (S)-enantiomer, is frequently the basis for selective interactions with chiral biological targets like enzymes and receptors.[1] This molecular recognition is fundamental to the efficacy and safety of many drugs.

This guide provides a technical overview of the physical properties of 1-Amino-3,3-dimethylbutan-2-ol, with a specific focus on the (S)-enantiomer. We will delve into its core structural and computed properties, discuss the experimental methodologies used to characterize such compounds, and explain the scientific principles that underpin these analytical choices.

Core Physical Properties

The following table summarizes the key identifiers and computed physical properties for the racemic compound, this compound.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₆H₁₅NO | PubChem[2] |

| Molecular Weight | 117.19 g/mol | PubChem[2] |

| CAS Number | 70489-63-3 (Racemate) | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bonds | 2 | PubChem[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[2] |

| LogP (Computed) | 0.4 | PubChem[2] |

Note: Experimental values for properties such as melting point and boiling point are not available in the cited literature for either the racemate or the specific (S)-enantiomer. These values would need to be determined empirically.

Solubility Profile

The structure of (S)-1-Amino-3,3-dimethylbutan-2-ol, containing both a primary amine and a hydroxyl group, confers a high degree of polarity. These hydrophilic groups allow for hydrogen bonding, suggesting that the compound is highly soluble in polar solvents like water and alcohols (e.g., methanol, ethanol).[3] Conversely, its solubility in non-polar solvents, such as hexanes or toluene, is expected to be limited. This solubility profile is a critical consideration for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Experimental Determination of Key Physical Properties

As a senior application scientist, the characterization of a novel or sparsely documented compound requires rigorous and validated experimental protocols. The following sections detail the self-validating systems for determining two of the most fundamental physical properties.

Protocol 1: Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

Methodology:

-

Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[4] If the sample consists of coarse crystals, it should be crushed using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a moderate rate until the temperature is approximately 20°C below the expected melting point.[5]

-

Causality: A rapid initial heating saves time, but a slow heating rate near the melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

The heating rate is then reduced significantly to about 1-2°C per minute.

-

-

Data Recording: Two temperatures are recorded:

Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic compounds.[6] For (S)-1-Amino-3,3-dimethylbutan-2-ol, ¹H NMR would be used to confirm the connectivity of the carbon skeleton and the presence of all expected protons.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for a standard ¹H NMR spectrum.[7]

-

Causality: This concentration range provides a strong signal-to-noise ratio without causing line broadening or shimming difficulties that can arise from overly concentrated, viscous samples.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[6] The choice of solvent depends on the sample's solubility.

-

Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum and preventing the large solvent signal from obscuring the analyte signals.[8] The instrument also uses the deuterium signal to "lock" the magnetic field, correcting for drift during the experiment.[8]

-

-

Sample Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

-

Causality: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. Filtration is a mandatory step to obtain high-quality spectra.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is instructed to "lock" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

The ¹H NMR spectrum is then acquired.

-

Workflow for Physical Property Characterization

The logical flow for characterizing a new sample of a chiral amino alcohol, from receipt to validated data, is a self-validating system designed to ensure data integrity and traceability.

Caption: Workflow for the characterization of a chiral amino alcohol.

References

-

PubChem. (n.d.). 2-Amino-3,3-dimethylbutan-1-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(4), 1177–1226. [Link]

-

LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 17, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 17, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Retrieved January 17, 2026, from [Link]

-

METTLER TOLEDO. (n.d.). Determination of Melting Points. Retrieved January 17, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 17, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 17, 2026, from [Link]

-

Ashenhurst, J. (2014, September 17). Alcohol Nomenclature, Properties, and Structure. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Amino-3,3-dimethylbutan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Amino-3,3-dimethylbutan-2-ol (CAS No: 70489-63-3), a key chiral building block in organic and medicinal chemistry.[1][2][3] Possessing both an amino and a hydroxyl group, its structural elucidation is paramount for its application in synthesis. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. The protocols and analyses herein are designed to serve as a self-validating reference for researchers engaged in the characterization of this and structurally related amino alcohols.

Molecular Structure and Spectroscopic Overview

This compound is a chiral amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol .[1] Its structure features a sterically demanding tert-butyl group adjacent to a stereocenter bearing a hydroxyl group, and a primary aminomethyl group. These features give rise to a distinct and predictable spectroscopic signature.

The structural characteristics critical to its spectroscopic analysis are:

-

A primary amine (-NH₂)

-

A secondary alcohol (-OH)

-

A bulky tert-butyl group [-C(CH₃)₃]

-

A chiral methine proton (-CHOH)

-

A methylene group adjacent to the amine (-CH₂NH₂)

These groups will be systematically identified and confirmed using NMR, IR, and MS techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amino alcohols as it allows for the observation of exchangeable protons (OH and NH₂).[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity).[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~0.90 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.[6] Its upfield shift is characteristic of alkyl protons. |

| ~2.50-2.80 | Multiplet (m) | 2H | -CH ₂NH₂ | These two protons are diastereotopic due to the adjacent chiral center. They couple with the C2 proton, resulting in a complex multiplet. |

| ~3.20-3.40 | Multiplet (m) | 1H | -CH (OH)- | This methine proton is coupled to the two methylene protons on C1, leading to a multiplet. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. |

| Variable | Broad Singlet | 3H | -OH , -NH ₂ | These are exchangeable protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and may not show clear coupling.[7] |

Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[8]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Assignment |

| ~26.0 | CH₃ | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single upfield signal. |

| ~34.0 | Quaternary C | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded relative to the methyl carbons. |

| ~45.0 | CH₂ | -C H₂NH₂ | The methylene carbon adjacent to the nitrogen atom. |

| ~75.0 | CH | -C H(OH)- | The carbon atom bonded to the hydroxyl group is significantly deshielded and appears furthest downfield. |

Note: Data derived from publicly available spectra for this compound in DMSO-d₆.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample over the range of 4000-600 a cm⁻¹.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data & Interpretation

The IR spectrum of this compound will prominently display absorptions characteristic of O-H, N-H, and C-H bonds.[9][10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3100-3500 (broad) | O-H Stretch | Alcohol (-OH) | The very broad and strong absorption in this region is a hallmark of an alcohol's O-H bond involved in hydrogen bonding.[11] |

| 3300-3500 (two sharp peaks) | N-H Stretch | Primary Amine (-NH₂) | A primary amine (R-NH₂) typically shows two distinct, moderately intense peaks in this region, corresponding to symmetric and asymmetric stretching modes. These peaks will overlap with the broad O-H band.[10] |

| 2850-2960 | C-H Stretch | Alkyl | Strong, sharp absorptions corresponding to the C-H bonds of the tert-butyl, methylene, and methine groups.[10] |

| ~1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for a primary amine. |

| 1350-1370 | C-H Bend | tert-butyl | A characteristic bending vibration for the methyl groups of the tert-butyl moiety.[11] |

| 1000-1200 | C-O Stretch | Secondary Alcohol | A strong absorption indicating the C-O single bond stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[12]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) to generate a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, charged ions and neutral radicals.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative abundance versus m/z.

MS Fragmentation Analysis

The molecular formula C₆H₁₅NO gives an odd molecular weight (117), which is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[13] Alcohols and amines undergo characteristic fragmentation pathways, primarily α-cleavage.[13][14][15]

Key Fragmentation Pathways:

-

Molecular Ion (M⁺•): A peak at m/z = 117 corresponding to the intact radical cation. This peak may be weak or absent for alcohols.[14][15]

-

α-Cleavage (Path A): Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines.[13][14] This results in the loss of a C₄H₉• radical and the formation of a resonance-stabilized iminium ion.

-

[M - C₄H₉]⁺ = 117 - 57 = m/z 60

-

-

α-Cleavage (Path B): Cleavage of the C-C bond adjacent to the oxygen atom is characteristic of alcohols.[15] This results in the loss of a tert-butyl radical.

-

[M - C₄H₉]⁺ = 117 - 57 = m/z 60 (This ion is isobaric with the one from Path A)

-

-

α-Cleavage (Path C): Cleavage of the C-C bond between C1 and C2.

-

[M - CH₂NH₂]⁺ = 117 - 30 = m/z 87

-

-

Loss of Water (Dehydration): A common fragmentation for alcohols, resulting in a peak at M-18.[15]

-

[M - H₂O]⁺• = 117 - 18 = m/z 99

-

Caption: Predicted major fragmentation pathways for this compound.

The base peak in the spectrum is expected to be at m/z 60 , resulting from the highly favorable α-cleavage that leads to a resonance-stabilized ion and the loss of the stable tert-butyl radical.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct tert-butyl, methylene, and methine environments. IR spectroscopy confirms the presence of the critical amine and alcohol functional groups through their characteristic vibrational modes. Finally, mass spectrometry corroborates the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, consistent with the assigned structure. This guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate.

References

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups.

- Oregon State University. Infrared Spectra: Identifying Functional Groups.

- Emery Pharma. (2018).

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- INFRARED SPECTROSCOPY (IR).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2023).

- H NMR Spectroscopy and Interpret

- Wikipedia.

- PubChem. This compound.

- CHAPTER 2 Fragmentation and Interpret

- Chemistry Steps. Mass Spectrometry of Alcohols.

- SpectraBase. 1-AMINO-3,3-DIMETHYL-2-BUTANOL.

- ChemicalBook. 1-amino-3,3-dimethyl-butan-2-ol(70489-63-3) 1 h nmr.

- Santa Cruz Biotechnology. Amino Alcohols.

- MySkinRecipes. 1-Amino-3-methylbutan-2-ol.

Sources

- 1. This compound | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Amino-3-methylbutan-2-ol [myskinrecipes.com]

- 4. azooptics.com [azooptics.com]

- 5. spectrabase.com [spectrabase.com]

- 6. acdlabs.com [acdlabs.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. emerypharma.com [emerypharma.com]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Chiral resolution of racemic 1-Amino-3,3-dimethylbutan-2-ol

An In-Depth Technical Guide to the Chiral Resolution of Racemic 1-Amino-3,3-dimethylbutan-2-ol

Abstract: This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic this compound, a valuable chiral building block in pharmaceutical synthesis. Enantiomerically pure vicinal amino alcohols are critical structural motifs in a wide array of biologically active compounds and serve as versatile auxiliaries and ligands in asymmetric synthesis.[1] This document details the theoretical principles and practical execution of classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section offers field-proven insights into experimental design, optimization, and analytical validation, aimed at researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development.[2] this compound possesses a single stereocenter, making its resolution essential for its application as a chiral starting material. The bulky tert-butyl group provides significant steric hindrance, which can be exploited to achieve high levels of stereochemical control in subsequent synthetic transformations. This guide explores the primary industrial and laboratory-scale strategies to obtain the desired (R)- or (S)-enantiomer with high enantiomeric purity.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most prevalent and scalable techniques for resolving racemic amines.[2] The core principle involves the reaction of the racemic base with an enantiomerically pure chiral acid (the resolving agent). This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

The Causality of Agent and Solvent Selection

The success of a diastereomeric salt resolution is critically dependent on the choice of both the resolving agent and the crystallization solvent.

-

Resolving Agent: An ideal resolving agent must form a stable, crystalline salt with one enantiomer of the racemic base. The greater the difference in solubility between the two resulting diastereomeric salts, the more efficient the separation. For basic amino alcohols like our target molecule, common chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3] However, derivatives can offer superior performance. While a specific resolving agent for this compound is not extensively documented in open literature, a relevant patent suggests that N-acylamino acids, such as N-tosyl-leucine, are effective for this class of compounds.[4]

-

Solvent System: The solvent must maximize the solubility difference between the diastereomeric salts. One salt should be sparingly soluble to crystallize out of the solution, while the other remains dissolved.[2] For this compound, which is relatively non-hydrophilic, solvents like ethyl acetate, chloroform, or 1,2-dichloroethane are suggested starting points.[4] Alcohols such as methanol or ethanol are also common choices for crystallizing amino alcohol salts.

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles for resolving amino alcohols.[2][3]

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethyl acetate, 5-10 volumes).

-

In a separate flask, dissolve the chiral resolving agent (e.g., N-Tosyl-(S)-Leucine, 0.5-1.0 eq.) in the same solvent, warming gently if necessary. Expertise Insight: Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent is a common strategy to ensure the less soluble salt precipitates with high initial purity, leaving the more soluble salt and unreacted enantiomer in solution.[2]

-

Slowly add the resolving agent solution to the stirred amine solution at ambient or slightly elevated temperature.

-

-

Crystallization:

-

Stir the resulting mixture or slurry for a defined period (e.g., 1-2 hours) at ambient temperature.

-

Cool the mixture slowly to a lower temperature (e.g., 0-5 °C) to promote selective crystallization of the less soluble diastereomeric salt. A slow cooling profile is crucial to prevent co-precipitation of the more soluble salt.

-

-

Isolation:

-

Isolate the precipitated salt by filtration or centrifugation.

-

Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

-

Dry the salt. At this stage, a sample should be taken for analysis to determine diastereomeric purity. If purity is insufficient, recrystallization from a fresh solvent may be required.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Add an aqueous base (e.g., 1-2 M NaOH or K₂CO₃) and stir until the solid dissolves completely. The base neutralizes the chiral acid, liberating the free amine into the organic phase.

-

Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor from step 3 by a similar liberation procedure.

-

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between two enantiomers in a racemic mixture. In the case of an amino alcohol, a common strategy is the enantioselective acylation of either the amino or the hydroxyl group. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard methods like chromatography or extraction.

Principle and Key Parameters

-

Enzyme Selection: Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) are robust enzymes known to resolve a wide range of alcohols and amines.

-

Acyl Donor: The choice of acyl donor is critical. Simple vinyl esters, such as vinyl acetate or vinyl butyrate, are often used as they produce a volatile acetaldehyde byproduct, driving the reaction forward irreversibly.

-

Solvent: The reaction is typically run in a non-polar organic solvent like hexane, toluene, or tert-butyl methyl ether (TBME) to maintain enzyme activity.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution via acylation.

Detailed Experimental Protocol

-

Reaction Setup:

-

To a solution of racemic this compound (1.0 eq.) in TBME, add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq.).

-

Add the immobilized lipase (e.g., Novozym® 435, typically 10-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

-

Monitoring:

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

-

The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

-

Concentrate the filtrate. The resulting mixture contains the unreacted amino alcohol enantiomer and the acylated enantiomer.

-

These two compounds have very different polarities and can be separated. For example, an acidic wash (e.g., 1 M HCl) will protonate the unreacted amine, extracting it into the aqueous phase, while the neutral amide product remains in the organic phase.

-

The unreacted amine can be recovered from the aqueous phase by basification and extraction. The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions if desired.

-

Analytical Validation: The Self-Validating System

A resolution protocol is incomplete without a robust analytical method to verify its success. The key metrics are yield and enantiomeric excess (e.e.) . Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the premier techniques for determining e.e.

Chiral HPLC/GC Method Development

-

Direct vs. Indirect Methods: Direct methods use a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] Indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[5] Direct methods are generally preferred for their simplicity.

-

Column Selection: For a basic amino alcohol, polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points for HPLC analysis, often used in normal phase mode (e.g., hexane/isopropanol).[6][7] For GC, chiral cyclodextrin-based columns (e.g., Rt-βDEX) are highly effective, but derivatization is usually required to increase the analyte's volatility.[1][7]

-

Derivatization (for GC): A common approach is to derivatize both the amine and alcohol functional groups. For example, acylation with trifluoroacetic anhydride (TFAA) or silylation with BSTFA would make the molecule suitable for GC analysis.

Representative Analytical Protocol (HPLC)

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v). Expertise Insight: A small amount of a basic additive like diethylamine (DEA) is often crucial when analyzing amines in normal phase to prevent peak tailing and improve resolution by competing with the analyte for active sites on the silica surface.[2]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Sample Preparation: Dissolve a small amount of the resolved product (~1 mg/mL) in the mobile phase and filter.

-

Calculation of e.e.: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated peak areas of the two enantiomers).

Comparative Analysis of Resolution Strategies

The optimal resolution strategy depends on factors like scale, required purity, cost, and available equipment.

| Parameter | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) |

| Principle | Separation of diastereomers with different physical properties. | Enzyme-catalyzed selective transformation of one enantiomer. |

| Max. Theoretical Yield | 50% for one enantiomer per cycle (can be improved by racemizing and recycling the unwanted enantiomer). | 50% for the substrate AND 50% for the product. |

| Enantiomeric Excess (e.e.) | Can be very high (>99%), often improved by recrystallization. | Often very high (>99%) due to high enzyme selectivity. |

| Scalability | Excellent; widely used on an industrial scale. | Good, especially with robust immobilized enzymes. |

| Key Challenges | Screening for a suitable resolving agent/solvent combination can be time-consuming. Tedious recrystallizations may be needed. | Finding an enzyme with high activity and selectivity. Reaction must be stopped at ~50% conversion. |

| "Green" Chemistry | Often relies on large volumes of organic solvents. | Can be performed under milder conditions. Enzymes are biodegradable catalysts. |

Conclusion and Outlook

The chiral resolution of this compound is readily achievable through established chemical and biocatalytic methods. Diastereomeric salt crystallization stands as a robust, scalable, and time-tested technique, with success hinging on the empirical screening of resolving agents and solvents. For this specific target, N-acylamino acids present a promising class of resolving agents.[4] In parallel, enzymatic kinetic resolution offers an elegant and highly selective alternative that aligns with green chemistry principles, provided a suitable enzyme and reaction conditions are identified. The ultimate choice of method will be dictated by a balance of development time, cost of goods, scale, and desired enantiopurity. In all cases, the development of a reliable chiral analytical method is paramount to validating the process and ensuring the quality of the final enantiopure product.

References

- Source: Google Patents (US6316671B1)

-

Title: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]

-

Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

-

Title: this compound | C6H15NO Source: PubChem URL: [Link]

-

Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Sourcing and Verifying Enantiopure 1-Amino-3,3-dimethylbutan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Amino-3,3-dimethylbutan-2-ol in Asymmetric Synthesis

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The biological activity of a chiral molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful.[1][2] this compound, a chiral amino alcohol, serves as a critical intermediate and chiral auxiliary in a multitude of asymmetric syntheses. Its defining feature is the sterically demanding tert-butyl group adjacent to the stereogenic carbinol center. This steric bulk is highly effective at directing the stereochemical outcome of reactions, making it a valuable tool for constructing complex chiral molecules with high precision.

This guide provides an in-depth analysis of the commercial landscape for sourcing enantiopure (R)- and (S)-1-Amino-3,3-dimethylbutan-2-ol, offers detailed protocols for in-house quality verification, and explores its applications.

Part 1: Commercial Supplier Landscape

Sourcing high-purity chiral compounds is the foundational step for any successful synthesis campaign. The quality of the starting material directly impacts reaction efficiency, yield, and the purity of the final product. Below is a comparative table of several reputable suppliers offering the enantiomers of this compound, often referred to by the synonym tert-Leucinol.

| Supplier | Product Name | CAS Number | Purity/Specifications |

| Biosynth | (2R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride | 2089245-23-6 | Not specified; sold as a reference standard |

| BLDpharm | (R)-2-Amino-3,3-dimethylbutan-1-ol | 112245-09-7 | Not specified |

| Sigma-Aldrich | (R)-2-Amino-3,3-dimethylbutan-1-ol | 112245-09-7 | 97% |

| Echemi | 2-amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Industrial Grade |

Note: The listed compounds may be structural isomers (e.g., 1-amino vs. 2-amino). Researchers must carefully verify the structure and CAS number with the supplier to ensure the correct regioisomer is purchased.

Part 2: Essential Quality Verification Protocols

Upon receipt of a commercial batch of this compound, independent verification of its identity, purity, and enantiomeric excess (ee) is a critical step. This ensures the integrity of subsequent experimental work.

Structural Confirmation and Purity Assessment via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the chemical structure and assessing the overall purity of the compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~0.95 ppm (s, 9H): This sharp singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.

-

δ ~2.5-3.0 ppm (m, 2H): These signals arise from the two diastereotopic protons on the carbon bearing the amino group (-CH₂ -NH₂). They will likely appear as a complex multiplet due to coupling with the adjacent hydroxyl-bearing proton.

-

δ ~3.4-3.6 ppm (m, 1H): This multiplet corresponds to the proton on the chiral carbinol center (-CH (OH)-).

-

Variable (br s, 3H): The protons of the alcohol (-OH) and amine (-NH₂) groups are exchangeable and will appear as broad singlets at a chemical shift that is highly dependent on concentration and solvent.

Diagram: Structure and Proton Assignments for NMR

Caption: Key proton environments for ¹H NMR analysis.

Determination of Enantiomeric Purity via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. For amino alcohols, two primary strategies are employed.[3]

Strategy 1: Direct Enantioseparation (Preferred Method)

This method involves the direct injection of the sample onto a column containing a CSP. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC®) are often effective for separating amino alcohols.[1] The primary advantage is the simplicity of the workflow, as no derivatization is required.[1]

Strategy 2: Indirect Enantioseparation via Derivatization

In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18).[3][4] While this adds a step to the workflow, it can be advantageous if a suitable direct method is not available or if detection sensitivity needs to be enhanced by introducing a chromophore.[3]

Experimental Protocol: Direct Chiral HPLC Analysis

-

Column Selection: A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC® T, is an excellent starting point due to its success in resolving underivatized amino acids and related polar compounds.[1]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an alcohol (e.g., methanol or ethanol) with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to ensure the amine is protonated. A typical starting condition could be 90:10 Methanol:Water with 0.1% Formic Acid.

-

Sample Preparation: Dissolve a small amount of the this compound sample (~1 mg/mL) in the mobile phase.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 5-10 µL

-

Detector: UV (if a chromophore is present or derivatized) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

-

Analysis: Inject a certified racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the commercial sample to determine the peak areas for each enantiomer. The enantiomeric excess (% ee) is calculated as: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Diagram: Workflow for Direct Chiral HPLC Verification

Caption: Step-by-step process for verifying enantiopuric purity.

Part 3: Applications in Drug Development and Asymmetric Catalysis

Enantiopure 1-amino-2-alkanols are crucial building blocks in the synthesis of pharmaceuticals. Amino acids and their derivatives are used to develop antimicrobial peptides, enhance drug solubility, and create prodrugs that improve bioavailability and targeting.[2][5] The unique steric profile of this compound makes it particularly useful as a chiral auxiliary.

In a typical application, the amino alcohol is temporarily incorporated into a reactant molecule to form a chiral adduct. The tert-butyl group then sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This controls the stereochemistry of the newly formed chiral center. After the reaction, the auxiliary can be cleaved and recovered, having served its purpose of inducing asymmetry.

Diagram: Generalized Use as a Chiral Auxiliary

Caption: Stereochemical control via a recoverable chiral auxiliary.

References

- (2R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride | 2089245-23-6 | PID24523 - Biosynth.

- A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers - Benchchem.

- 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis - ChemicalBook.

-

BD47896-2-Amino-3,3-dimethylbutan-1-ol - BLDpharm - Bulk Product Details.

- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym

- 1-amino-3,3-dimethylbutan-2-one hydrochloride.

- 1438-15-9|this compound hydrochloride - BLDpharm.

- This compound | C6H15NO | CID 12497732 - PubChem.

- 3907-02-6 2-amino-3,3-dimethylbutan-1-ol - Echemi.

- (R)-2-Amino-3,3-dimethylbutan-1-ol | 112245-09-7 - Sigma-Aldrich.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.

- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta N

- 3,3-DIMETHYL-2-BUTANOL(464-07-3) 1H NMR spectrum - ChemicalBook.

- Multimodal Role of Amino Acids in Microbial Control and Drug Development - MDPI.

- Amino Acids in the Development of Prodrugs - PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Safe Handling of 1-Amino-3,3-dimethylbutan-2-ol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Amino-3,3-dimethylbutan-2-ol (CAS No: 70489-63-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a secure laboratory environment. The protocols described herein are built upon a foundation of risk assessment, aiming to provide a self-validating system of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. This compound is an amino alcohol, a class of compounds that exhibits both the nucleophilic and basic properties of amines and the polar, protic nature of alcohols. The presence of a sterically bulky tert-butyl group influences its reactivity and physical characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 70489-63-3 | [1] |

| Molecular Formula | C6H15NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless crystalline solid (at STP) | [2] |

| Boiling Point | 119 - 121 °C | [3] |

| Melting Point | 4.8 °C | [3] |

| Solubility | Data not extensively published; expected to be soluble in water and polar organic solvents. | [4] |

| Flash Point | 43.5 °C (for a similar alcohol, 3-methylbutan-1-ol) | [5] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its corrosive and irritant nature, which is typical for many amino alcohols. The amine group can act as a base, while the overall molecule can interfere with biological processes upon exposure.

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Toxicological Summary: While specific LD50 data for this compound are not widely published, the GHS classification indicates a significant hazard profile.[6][7] The "Serious Eye Damage" classification is of critical importance; it suggests that contact can lead to irreversible damage.[1] The mechanism of this damage is rooted in the chemical's ability to denature proteins and saponify lipids in the corneal and conjunctival tissues, a common trait of alkaline and corrosive substances. Skin and respiratory irritation are also significant concerns, necessitating robust control measures.[1][8]

Section 3: Risk Assessment and Control Measures

A systematic approach to risk management involves understanding the hazards, assessing the likelihood of exposure, and implementing a hierarchy of controls.

1. Elimination/Substitution: Given its role as a specific building block, substitution may not be feasible.

2. Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is crucial for two reasons:

-

Containment: It contains any vapors or aerosols generated, preventing inhalation, which is a primary route of exposure leading to respiratory irritation.[9]

-

Protection from Splashes: The sash of the fume hood provides a physical barrier against splashes during transfers and reactions.

3. Administrative Controls:

-

Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this chemical before commencing work.

-

Restricted Access: The area where this chemical is handled should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[10]

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards of this compound.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Field Insight |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Critical Requirement. Due to the GHS H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes from all angles. A face shield should be used in conjunction with goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.[9][11] |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended for incidental contact). | Nitrile gloves offer good resistance to many chemicals, including weak caustics and some organic solvents.[12] However, they are intended for splash protection only. If prolonged contact is anticipated, heavier-duty gloves should be considered, and the manufacturer's compatibility chart should be consulted. Always change gloves immediately after known contact.[13][14] |

| Body Protection | Flame-resistant laboratory coat. | A lab coat protects the skin on the arms and torso from minor splashes. Ensure the lab coat is fully buttoned.[9] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[9] |

Section 4: Standard Operating Protocol for Handling

This section details a step-by-step methodology for handling this compound. This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

4.1 Preparation and Pre-Handling Checks

-

Verify Equipment: Ensure the chemical fume hood is operational and the certification is current. Check that the safety shower and eyewash station are unobstructed and have been tested within the last month.

-

Assemble Materials: Gather all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood before retrieving the chemical.

-

Don PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.

4.2 Chemical Handling and Dispensing

-

Transport: Use a secondary container (such as a rubber or plastic bucket) to transport the chemical bottle from the storage location to the laboratory.

-

Dispensing: Perform all transfers and dispensing of the chemical inside the chemical fume hood with the sash at the lowest practical height.

-

Weighing: If weighing the solid, tare a suitable container on a balance, then move the container into the fume hood to add the chemical. Close the container before returning it to the balance for the final weight. Rationale: This minimizes the time the open chemical container is outside of the engineering control.

-

Making Solutions: When dissolving or diluting, always add the this compound to the solvent slowly. This is analogous to the "add acid to water" rule to control exothermic reactions and prevent splashing.[8]

4.3 Post-Handling and Cleanup

-

Decontamination: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) followed by water.

-

Container Sealing: Tightly seal the primary container of this compound.

-

PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

-

Hand Washing: Immediately wash hands with soap and water for at least 20 seconds.

Diagram: General Handling Workflow

This diagram illustrates the logical flow of the standard operating protocol, emphasizing the integration of safety checks at critical points.

Caption: Logical workflow for handling this compound.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

5.1 Exposure Protocols

-

Skin Contact:

-

Immediately go to the nearest safety shower or drench hose.

-

Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[15][16]

-

Do not use neutralizing agents.

-

Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

-

-

Eye Contact:

-

Immediately proceed to the nearest eyewash station.

-

Hold eyelids open and flush with a gentle, continuous stream of water for at least 20 minutes.[17] It is critical to flush behind the eyelids.

-

Remove contact lenses after the first few minutes of flushing, if possible.[15]

-

Seek immediate medical attention from an ophthalmologist.[2]

-

-

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, have a trained person administer oxygen.

-

Seek immediate medical attention.[10]

-

-

Ingestion:

5.2 Spill Response

-

Minor Spill (inside a fume hood):

-

Alert others in the area.

-

Use a spill kit with a neutral absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.[15]

-

Gently scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and activate the emergency alarm if necessary.

-

Close the laboratory doors to contain the vapors.

-

Contact the institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

-

Diagram: Emergency Response Decision Tree

This diagram provides a clear, logical path for responding to an accidental exposure.

Caption: Decision tree for first aid response to an exposure event.

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical for long-term safety and environmental compliance.

6.1 Storage

-

Location: Store in a cool, dry, well-ventilated area.[18]

-

Container: Keep the container tightly closed and clearly labeled.

-

Incompatibilities: Segregate from strong oxidizing agents and acids.[10] Do not store near heat, sparks, or open flames.

-

Level: Never store corrosive materials above eye level.[9][11]

6.2 Waste Disposal

-

Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[19]

-

Waste Stream: this compound waste should be collected in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical.

-

Segregation: Do not mix this waste with incompatible waste streams (e.g., strong acids). It should be disposed of in an organic solvent or amino alcohol waste stream.[20]

-

Pickup: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor.[21][22]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12497732, this compound. Retrieved from [Link]

-

EAS Safety Information Site. (n.d.). Chemical First Aid. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

-

Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

South County Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet for (3R)-4-amino-3-fluoro-2-methylbutan-2-ol. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 426628, 1-Amino-3,3-dimethylbutan-2-one. Retrieved from [Link]

-

Protospheric. (2022, September 27). Tested Chemical Resistance. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

-

Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15708532, 3-Amino-2,3-dimethylbutan-2-ol. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for 2-Amino-3,3-dimethylbutane. Retrieved from [Link]

-

Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

Monash University. (2024, October). Chemical Waste Disposal. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4149212, 2-Amino-3,3-dimethylbutan-1-ol. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

-

Chemchart. (n.d.). 3-amino-2-methylbutan-2-ol (6291-17-4). Retrieved from [Link]

Sources

- 1. This compound | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. carlroth.com [carlroth.com]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

- 8. scienceequip.com.au [scienceequip.com.au]

- 9. questron.ca [questron.ca]

- 10. fishersci.com [fishersci.com]

- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. gloves.com [gloves.com]

- 13. ehrs.upenn.edu [ehrs.upenn.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 17. schospitalib.staywellsolutionsonline.com [schospitalib.staywellsolutionsonline.com]

- 18. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 20. ehs.wisc.edu [ehs.wisc.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. monash.edu [monash.edu]

An In-Depth Technical Guide to the Synthesis of 1-Amino-3,3-dimethylbutan-2-ol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of numerous pharmaceutical agents and other biologically active molecules.[1] Their stereochemistry is often paramount to the desired therapeutic effect, making their efficient and stereoselective synthesis a key focus in medicinal chemistry and process development. 1-Amino-3,3-dimethylbutan-2-ol, with its characteristic bulky tert-butyl group, is a valuable chiral synthon that imparts significant steric influence in asymmetric transformations, finding utility as a chiral auxiliary and as a key intermediate in the synthesis of complex molecular architectures.[2][3] This in-depth technical guide provides a comprehensive overview of a reliable and well-documented synthetic route to this compound hydrochloride, designed to be a self-validating system for researchers and drug development professionals.

Strategic Approach to Synthesis

The synthesis of this compound hydrochloride is most effectively achieved through a two-step sequence starting from the readily available epoxide, 3,3-dimethyl-1,2-epoxybutane. This strategic pathway involves:

-

Regioselective Ring-Opening of an Epoxide: The synthesis commences with the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane using sodium azide. This reaction proceeds with high regioselectivity, with the azide nucleophile preferentially attacking the sterically less hindered carbon of the epoxide ring to yield 1-azido-3,3-dimethylbutan-2-ol.

-

Reduction of the Azide: The azido intermediate is then reduced to the corresponding primary amine, this compound, most commonly via catalytic hydrogenation.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amino alcohol to its hydrochloride salt, which often improves stability and handling characteristics.

This approach is advantageous due to the commercial availability of the starting epoxide, the high yields and selectivities typically observed in each step, and the operational simplicity of the procedures.

Experimental Protocols

Part 1: Synthesis of 1-Azido-3,3-dimethylbutan-2-ol

The nucleophilic ring-opening of epoxides with sodium azide is a robust method for the introduction of an azide functionality, which serves as a precursor to the amine.[4]

Reaction Scheme:

Caption: Synthesis of 1-Azido-3,3-dimethylbutan-2-ol.

Detailed Protocol:

-

To a solution of 3,3-dimethyl-1,2-epoxybutane (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium azide (1.5 eq.) and ammonium chloride (1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford the crude 1-azido-3,3-dimethylbutan-2-ol, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Part 2: Synthesis of this compound